molecular formula C9H13ClFNO B6592794 (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride CAS No. 2442565-25-3

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride

Cat. No. B6592794
CAS RN: 2442565-25-3
M. Wt: 205.66 g/mol
InChI Key: QOSVPONCJXJVGP-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is a chemical compound that is commonly known as 3-Fluoromethamphetamine (3-FMA). It is a member of the amphetamine class of compounds and is a potent stimulant. This compound has been used in scientific research for various purposes, including studying its mechanism of action and its effects on the body.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is similar to other amphetamines. It works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system and a feeling of euphoria.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness and decreased appetite. Prolonged use of this compound can lead to addiction and other negative health effects.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride in lab experiments include its potency and its ability to produce consistent results. However, its use is limited due to its potential for addiction and negative health effects. It is important to use caution when working with this compound and to follow proper safety protocols.

Future Directions

There are many potential future directions for research involving (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride. One area of interest is studying its effects on the brain and how it interacts with other neurotransmitters. Another area of interest is developing new treatments for addiction and other negative health effects associated with prolonged use of this compound. Additionally, researchers may be interested in exploring its potential as a therapeutic agent for various medical conditions.

Synthesis Methods

The synthesis of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride involves the reaction of 3-fluoroanisole with ethyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with N-methylformamide to form the intermediate product. The final step involves the reduction of the intermediate with lithium aluminum hydride to form this compound.

Scientific Research Applications

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride has been used in scientific research to study its effects on the body and its mechanism of action. It has been found to have similar effects to other amphetamines, including increased alertness, euphoria, and decreased appetite.

properties

IUPAC Name

(1S)-1-(3-fluorophenyl)-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSVPONCJXJVGP-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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